Cas no 2228769-55-7 (2-(but-3-yn-2-yl)-6-chlorophenol)
2-(but-3-yn-2-yl)-6-chlorophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(but-3-yn-2-yl)-6-chlorophenol
- 2228769-55-7
- EN300-1991737
-
- Inchi: 1S/C10H9ClO/c1-3-7(2)8-5-4-6-9(11)10(8)12/h1,4-7,12H,2H3
- InChI Key: XDOZSIBBVCEQHD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1O)C(C#C)C
Computed Properties
- Exact Mass: 180.0341926g/mol
- Monoisotopic Mass: 180.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
2-(but-3-yn-2-yl)-6-chlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991737-1g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-5g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 5g |
$3520.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-10g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-0.05g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-0.1g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-0.25g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-0.5g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-1.0g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1991737-2.5g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1991737-5.0g |
2-(but-3-yn-2-yl)-6-chlorophenol |
2228769-55-7 | 5g |
$3520.0 | 2023-06-02 |
2-(but-3-yn-2-yl)-6-chlorophenol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-(but-3-yn-2-yl)-6-chlorophenol
Comprehensive Overview of 2-(but-3-yn-2-yl)-6-chlorophenol (CAS No. 2228769-55-7): Properties, Applications, and Industry Insights
2-(but-3-yn-2-yl)-6-chlorophenol (CAS No. 2228769-55-7) is a specialized organic compound garnering attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated phenol derivative incorporates an alkyne functional group, making it a versatile intermediate for click chemistry applications and targeted molecular design. With the rising demand for high-performance intermediates in drug discovery, compounds like 2-(but-3-yn-2-yl)-6-chlorophenol are increasingly explored for their potential in bioconjugation and small-molecule synthesis.
The compound’s molecular structure combines a phenol ring substituted at the 6-position with a chlorine atom and at the 2-position with a but-3-yn-2-yl group. This arrangement offers distinct reactivity patterns, particularly in palladium-catalyzed cross-coupling reactions, a hot topic in modern organic synthesis. Researchers frequently search for "alkyne-functionalized phenols" or "chlorophenol derivatives for drug development," reflecting the growing interest in such building blocks. Its CAS No. 2228769-55-7 serves as a critical identifier for procurement and regulatory compliance across global markets.
In the context of green chemistry trends, 2-(but-3-yn-2-yl)-6-chlorophenol is studied for its potential in atom-efficient transformations. The compound’s alkyne moiety enables Huisgen cycloaddition, a reaction widely adopted in biomarker labeling and polymeric material development. Industry forums often highlight queries like "how to optimize alkyne-phenol reactions" or "safe handling of chlorophenol intermediates," underscoring the need for detailed technical guidance on this compound.
From an analytical chemistry perspective, CAS 2228769-55-7 requires precise characterization via HPLC, GC-MS, and NMR spectroscopy. These methods are essential to verify purity, especially when the compound is used in high-value API synthesis. Recent publications emphasize its role in constructing heterocyclic scaffolds, a key area in anticancer and antiviral drug research. Searches for "phenolic alkynes in medicinal chemistry" or "CAS 2228769-55-7 suppliers" have surged, reflecting its commercial and academic relevance.
Regulatory and safety data for 2-(but-3-yn-2-yl)-6-chlorophenol emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and adequate ventilation. While not classified as hazardous under major chemical inventories, its handling aligns with general protocols for chlorinated organics. Environmental persistence and biodegradability profiles remain under study, coinciding with broader industry shifts toward sustainable chemical practices.
In summary, 2-(but-3-yn-2-yl)-6-chlorophenol (CAS No. 2228769-55-7) represents a niche yet impactful compound in advanced synthesis. Its dual functionality as a chlorophenol and alkyne precursor positions it at the intersection of multiple research frontiers, from pharmaceutical intermediates to material science. As innovation in catalytic chemistry accelerates, this compound is poised to play a pivotal role in addressing complex molecular design challenges.
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